

A Technical Guide to the Crystal Structure of Acetone Thiosemicarbazone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Acetone thiosemicarbazone*

Cat. No.: *B158117*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the crystal structure of **acetone thiosemicarbazone** (ATSC), a compound of interest in coordination chemistry and pharmacology. The following sections present its crystallographic data, experimental protocols for its synthesis and crystal growth, and a structural comparison to related active compounds.

Crystal Structure and Crystallographic Data

The crystal structure of **acetone thiosemicarbazone** was determined by X-ray diffraction. The compound crystallizes in the triclinic space group $P\bar{1}$, with two molecules per unit cell.^[1] Key crystallographic data are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for **Acetone Thiosemicarbazone**^[1]

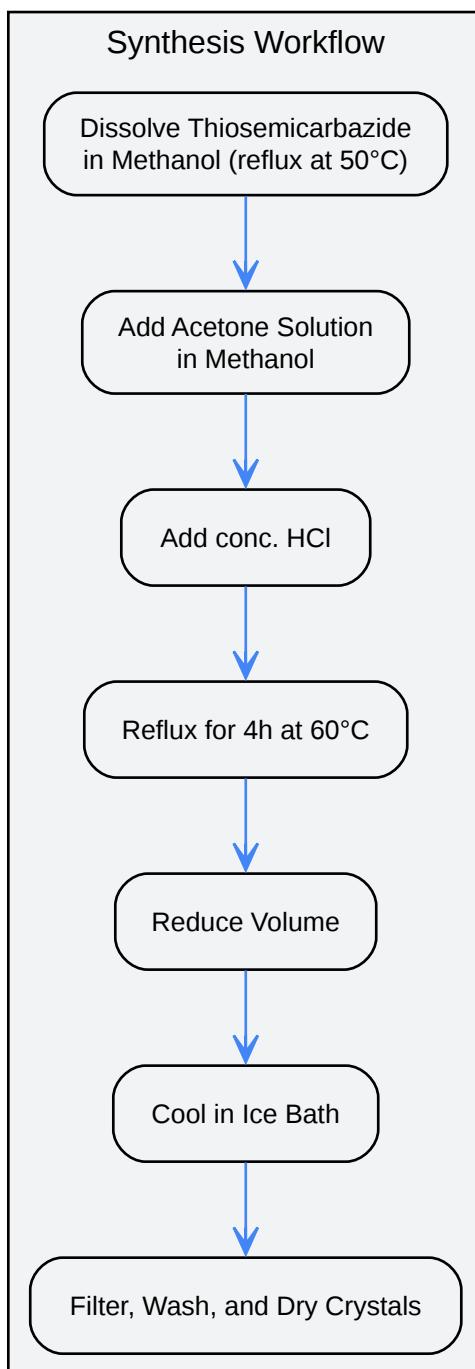
Parameter	Value
Empirical formula	C ₄ H ₉ N ₃ S
Formula weight	131.20 g/mol
Crystal system	Triclinic
Space group	P $\bar{1}$
a (Å)	7.854 (4)
b (Å)	7.791 (4)
c (Å)	6.307 (2)
α (°)	111.52 (2)
β (°)	109.82 (2)
γ (°)	85.12 (2)
Volume (Å ³)	Not explicitly stated in the source text.
Z	2
Calculated density (g cm ⁻³)	1.282
Observed density (g cm ⁻³)	1.27

Table 2: Selected Bond Lengths in **Acetone Thiosemicarbazone**[1]

Bond	Length (Å)
N-N	1.398 (6)
C(2)-N(1)	1.286 (7)

Experimental Protocols

Synthesis of Acetone Thiosemicarbazone


A common method for the synthesis of **acetone thiosemicarbazone** involves the condensation reaction of thiosemicarbazide and acetone.[2][3]

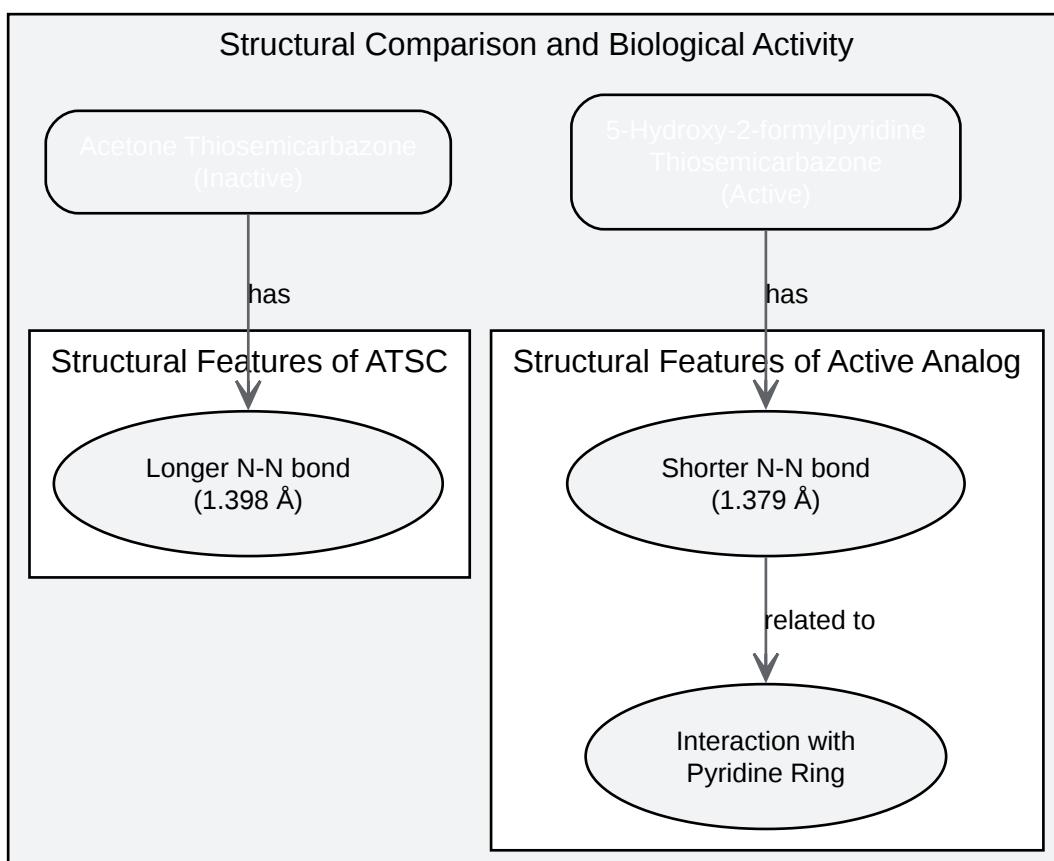
Materials:

- Thiosemicarbazide
- Acetone
- Methanol
- Concentrated Hydrochloric Acid (HCl)

Procedure:

- Dissolve thiosemicarbazide (0.01 mol, 0.182 g) in methanol (30 mL) by refluxing at 50 °C.
- To the refluxing solution, add a solution of acetone (0.1 mol, 0.87 mL) in methanol (30 mL).
- Add a few drops of concentrated HCl to the reaction mixture.
- Continuously stir and reflux the mixture for 4 hours at 60 °C.
- Reduce the volume of the reaction mixture.
- Cool the solution in an ice-water bath to precipitate the crystals of **acetone thiosemicarbazone**.
- Collect the crystals by filtration, wash with cold methanol, and dry in a desiccator over silica gel.[\[2\]](#)[\[3\]](#)

[Click to download full resolution via product page](#)


Synthesis of Acetone Thiosemicarbazone.

Crystal Structure Determination

The crystal structure of **acetone thiosemicarbazone** was determined using X-ray diffraction techniques.^[1] The intensity data were collected and analyzed to solve and refine the molecular structure.

Structural Analysis and Biological Activity Correlation

Thiosemicarbazones are a class of compounds known for their potential biological activities, including antitumor properties.^[4] However, **acetone thiosemicarbazone** is reported to be inactive as an antitumor agent, in contrast to other derivatives like 5-hydroxy-2-formylpyridine thiosemicarbazone.^[1] A key structural difference highlighted in the crystallographic study is the longer N-N bond in **acetone thiosemicarbazone** (1.398 Å) compared to the active pyridine derivative (1.379 Å). This variation in bond length may be a contributing factor to the observed difference in biological activity. The shorter bond in the active compound is suggested to be related to an interaction with the pyridine ring.^[1]

[Click to download full resolution via product page](#)

Structure-Activity Relationship Comparison.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. journals.iucr.org [journals.iucr.org]
- 2. Acetone thiosemicarbazone CAS#: 1752-30-3 [m.chemicalbook.com]
- 3. Acetone thiosemicarbazone | 1752-30-3 [chemicalbook.com]
- 4. Influence of Complexation of Thiosemicarbazone Derivatives with Cu (II) Ions on Their Antitumor Activity against Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Crystal Structure of Acetone Thiosemicarbazone]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b158117#crystal-structure-of-acetone-thiosemicarbazone\]](https://www.benchchem.com/product/b158117#crystal-structure-of-acetone-thiosemicarbazone)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com